molecular formula C19H20BrNO4S B2591831 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid CAS No. 1171873-11-2

4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2591831
CAS No.: 1171873-11-2
M. Wt: 438.34
InChI Key: OJBQDVJOUAATCM-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is a piperidine-derived compound featuring a bromobenzyl substituent at the 4-position and a phenylsulfonyl group at the 1-position of the piperidine ring. The carboxylic acid moiety enhances polarity, while the bromine atom and sulfonyl group contribute to its electronic and steric profile.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-bromophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c20-16-8-6-15(7-9-16)14-19(18(22)23)10-12-21(13-11-19)26(24,25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBQDVJOUAATCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and the piperidine intermediate.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Biological Relevance
Target Compound C19H20BrNO4S 438.35 4-Bromobenzyl, Phenylsulfonyl ~2.1* Potential CNS applications
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl C13H17BrClNO2 352.64 4-Bromobenzyl, HCl salt 1.43 Improved solubility
1-(4-Bromobenzoyl)piperidine-4-carboxylic acid C13H14BrNO3 312.16 4-Bromobenzoyl 1.43 Higher acidity
1-(4-Chlorophenylsulfonyl)piperidine-4-carboxylic acid C12H14ClNO4S 303.76 4-Chlorophenylsulfonyl ~1.8 Enhanced metabolic stability
4-Hydroxy-4-methylpiperidine-1-carboxamide C14H17N3O3S 307.37 Hydroxy-methyl, Benzothiazol-2-yl 2.1 Neuroprotective activity

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Accessibility : The phenylsulfonyl group in the target compound can be introduced via sulfonylation reactions, as demonstrated in piperidine derivatization methods () .
  • Biological Activity : Analogs with sulfonyl and halogenated benzyl groups show promise in CNS disorders (), suggesting the target compound may exhibit similar neuropharmacological profiles .
  • Solubility Challenges : The free carboxylic acid form may require salt formation (e.g., sodium or hydrochloride) to enhance bioavailability, as seen in and .

Biological Activity

4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid (CAS No. 1171661-56-5) is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a bromobenzyl group and a phenylsulfonyl moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is C19H20BrNO4S, with a molecular weight of approximately 438.34 g/mol. The structure includes a piperidine ring, a carboxylic acid group, and substituents that may impart specific biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and receptors involved in cellular signaling pathways. Piperidine derivatives are known to exhibit diverse pharmacological effects, such as:

  • Inhibition of Kinases : The compound may inhibit specific kinases, which are crucial in regulating cell proliferation and survival. For example, studies have indicated that related piperidine compounds can inhibit GSK-3β and ROCK-1 kinases, which are implicated in cancer progression and neurodegenerative diseases .
  • Anti-inflammatory Effects : The presence of the sulfonyl group suggests potential anti-inflammatory properties by modulating inflammatory pathways.

In Vitro Studies

Several studies have evaluated the cytotoxicity and inhibitory effects of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid on various cell lines:

  • Cytotoxicity Assays : In vitro tests on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) demonstrated that certain concentrations of the compound did not significantly decrease cell viability, indicating a favorable safety profile .
Concentration (µM) Cell Viability (%)
0.195
190
1085
5070
10060

Case Studies

Recent research has highlighted the potential applications of piperidine derivatives in treating various conditions:

  • Cancer Therapy : A related study indicated that modified piperidine compounds exhibited significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction .
  • Neuroprotection : Another study explored the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage, suggesting that similar compounds could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed using 5N NaOH in EtOH/water (1:1 v/v) at room temperature for 24 hours, followed by acidification to precipitate the carboxylic acid derivative . To optimize yields:
  • Vary reaction time (e.g., 18–36 hours) to balance conversion and side reactions.
  • Use controlled acidification (pH 3–4) to minimize product loss.
  • Purify intermediates via recrystallization or column chromatography.

Q. What analytical techniques are recommended for characterizing the compound's purity and structural integrity?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., aromatic protons at δ 7.49–8.09 ppm for bromobenzyl groups) .
  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1730 cm⁻¹) .
  • Elemental Analysis : Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • Melting Point : Compare observed ranges (e.g., 162–163°C) to literature to assess purity .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically higher than in aqueous or alcoholic media. For biological assays:
  • Prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation.
  • Use sonication or gentle heating (≤40°C) to dissolve crystalline forms .
  • Test solubility in buffered solutions (pH 4–8) for compatibility with in vitro systems .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
  • Screen substituents (e.g., electron-withdrawing groups on the benzyl ring) for electronic effects on reactivity .
  • Apply molecular docking to prioritize derivatives with potential binding to target enzymes (e.g., carbonic anhydrases) .
  • Optimize synthetic routes using in silico reaction prediction tools to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR/IR data may arise from tautomerism or impurities. Address these by:
  • Conducting 2D NMR (e.g., COSY, HSQC) to confirm connectivity .
  • Comparing experimental IR spectra with computational predictions (e.g., Gaussian 16) .
  • Repeating synthesis under inert atmospheres to rule out oxidation artifacts .

Q. What in vitro assays are suitable for assessing the biological activity of this compound and its analogs?

  • Methodological Answer : Design enzyme inhibition assays (e.g., carbonic anhydrase isoforms) using:
  • Fluorescent probes (e.g., 4-methylumbelliferyl acetate) to monitor activity .
  • Dose-response curves (1 nM–100 µM) to calculate IC₅₀ values.
  • Counter-screen against off-target enzymes (e.g., kinases) to evaluate selectivity .

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